Ska-31

Content Navigation

CAS Number

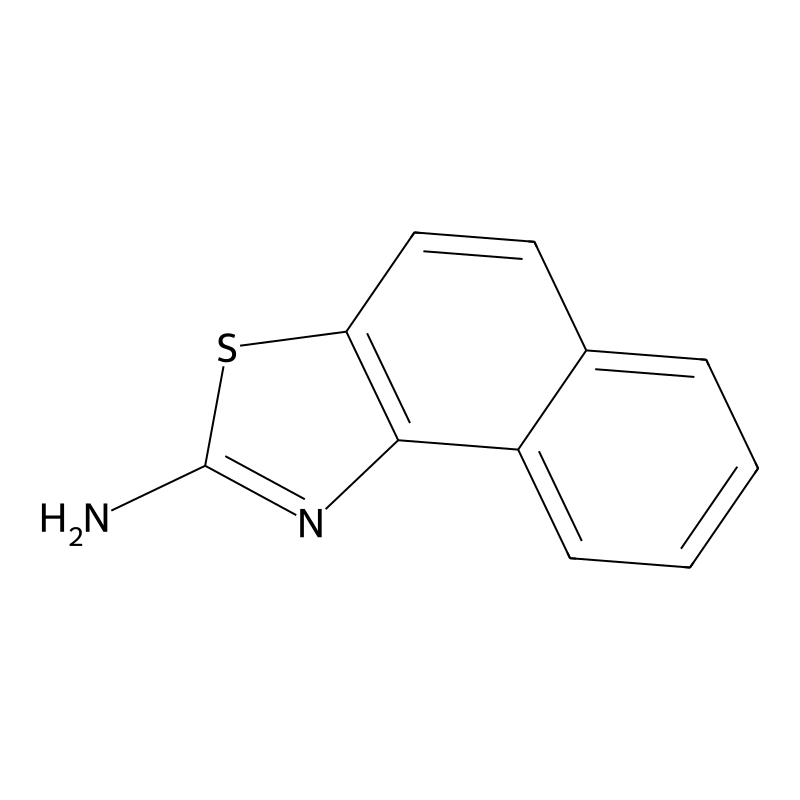

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

SKA-31 (Naphtho[1,2-d]thiazol-2-ylamine) is a highly potent, small-molecule pharmacological activator of intermediate-conductance (KCa3.1) and small-conductance (KCa2.x) calcium-activated potassium channels . Unlike earlier generation tool compounds, SKA-31 is specifically engineered for translational procurement, offering a rigorous balance of sub-micromolar potency, excellent in vivo pharmacokinetic stability, and established solubility profiles in standard laboratory vehicles like DMSO and Cremophor EL [1]. Supplied at >98% HPLC purity, it serves as a critical benchmark material for investigating endothelium-derived hyperpolarizing factor (EDHF) responses, cardiovascular hemodynamics, and neurovascular coupling without the confounding off-target toxicities associated with legacy channel modulators [2].

References

- [2] Wulff, H., et al. Pharmacokinetics of SKA-31. ResearchGate.

- [3] Sankaranarayanan A., et al. Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a New Activator of KCa2 and KCa3.1 Potassium Channels, Potentiates the Endothelium-Derived Hyperpolarizing Factor Response and Lowers Blood Pressure. Mol Pharmacol. 2009;75(2):281-295.

Generic substitution with older KCa channel activators frequently compromises experimental integrity and in vivo reproducibility [1]. The classic benchmark, 1-EBIO, suffers from extremely low sub-millimolar potency, necessitating high dosing concentrations that induce vehicle toxicity and off-target artifacts[2]. Conversely, while NS309 is highly potent, it possesses an exceptionally short in vivo half-life and inhibits KV11.1 (hERG) channels at 1 μM, rendering it unsuitable for sustained cardiovascular or whole-animal studies [3]. Furthermore, the structural precursor riluzole is notoriously non-selective, blocking voltage-gated sodium (NaV) channels at low micromolar concentrations [3]. SKA-31 overcomes these procurement bottlenecks by providing a 12-hour in vivo half-life, eliminating acute hERG toxicity, and preserving a clean selectivity window, making it the requisite choice for robust physiological modeling [2].

References

- [1] Zhang, M., et al. Identification of the functional binding pocket for compounds targeting small-conductance Ca2+-activated potassium channels. NIH PMC.

- [2] Sankaranarayanan A., et al. Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a New Activator of KCa2 and KCa3.1 Potassium Channels... Mol Pharmacol. 2009;75(2):281-295.

- [3] Coleman, N., et al. New Positive Ca2+-Activated K+ Channel Gating Modulators with Selectivity for KCa3.1. NIH PMC.

Superior KCa3.1 Activation Potency vs. 1-EBIO

In direct electrophysiological comparisons, SKA-31 demonstrates profound superiority in KCa3.1 channel activation compared to the legacy benchmark 1-EBIO [1]. While 1-EBIO requires concentrations of approximately 30 μM to achieve half-maximal activation, SKA-31 achieves this at 260 nM [2]. This ~115-fold increase in potency allows researchers to utilize significantly lower compound concentrations, thereby minimizing solvent effects and preserving cell viability in sensitive in vitro assays .

| Evidence Dimension | KCa3.1 Activation Potency (EC50) |

| Target Compound Data | 260 nM |

| Comparator Or Baseline | 1-EBIO (~30 μM) |

| Quantified Difference | ~115-fold greater potency |

| Conditions | In vitro patch-clamp electrophysiology |

Procuring SKA-31 enables nanomolar-level channel activation, drastically reducing the risk of vehicle-induced toxicity and off-target artifacts common with millimolar 1-EBIO dosing.

In Vivo Pharmacokinetic Stability vs. NS309

For whole-animal translational studies, pharmacokinetic stability is a primary procurement driver. The highly potent alternative NS309 is severely limited by an extremely short in vivo half-life and off-target hERG (KV11.1) channel inhibition at 1 μM [1]. In stark contrast, SKA-31 exhibits excellent pharmacokinetic properties, including a prolonged half-life of approximately 12 hours in rodents and low plasma protein binding[2]. This sustained systemic exposure allows for reliable longitudinal blood pressure and vasodilation modeling without acute cardiac toxicity [3].

| Evidence Dimension | In Vivo Half-Life and Cardiac Safety |

| Target Compound Data | ~12-hour half-life; no acute hERG toxicity |

| Comparator Or Baseline | NS309 (Extremely short half-life; hERG inhibition at 1 μM) |

| Quantified Difference | Sustained 12-hour exposure with clean cardiac profile |

| Conditions | Rodent systemic administration (i.p./i.v.) |

Buyers conducting in vivo cardiovascular research must select SKA-31 over NS309 to ensure steady-state channel activation and avoid confounding hERG-related arrhythmias.

Target Selectivity vs. Riluzole (NaV Channel Avoidance)

Riluzole, an earlier KCa activator, is a 'dirty' compound that prominently inhibits voltage-gated sodium (NaV) channels at concentrations between 1 and 50 μM, disrupting action potentials in excitable cells [1]. SKA-31 was specifically optimized to eliminate this liability, showing no significant effect on NaV channels until concentrations exceed 25 μM, while fully activating KCa3.1 at 260 nM and KCa2.3 at ~3 μM [1]. This expanded therapeutic window ensures that SKA-31 selectively modulates potassium currents without inadvertently silencing sodium-dependent cellular excitability [2].

| Evidence Dimension | Voltage-Gated Sodium (NaV) Channel Inhibition |

| Target Compound Data | Minimal inhibition below 25 μM |

| Comparator Or Baseline | Riluzole (Inhibits NaV at 1–50 μM) |

| Quantified Difference | Elimination of primary NaV off-target blockade at working concentrations |

| Conditions | Ion channel selectivity screening panels |

Procuring SKA-31 prevents the accidental suppression of neuronal and muscular action potentials, ensuring clean data in excitable-cell assays.

Formulation Compatibility for Systemic Dosing

A critical material-selection factor for SKA-31 is its proven processability for in vivo delivery. Unlike poorly soluble experimental analogs, SKA-31 is readily formulated in standard preclinical vehicles such as peanut oil, Miglyol 812, or Cremophor EL/PBS mixtures [1]. This compatibility supports reproducible systemic dosing (e.g., 10 to 30 mg/kg i.p. or i.v.), achieving reliable plasma concentrations that follow a predictable multi-compartment pharmacokinetic decay [1]. Such predictable solubility and handling characteristics make it a robust choice for standardized laboratory workflows [2].

| Evidence Dimension | In Vivo Vehicle Compatibility |

| Target Compound Data | Soluble in Cremophor EL/PBS, Miglyol 812, and peanut oil |

| Comparator Or Baseline | Standard unformulated legacy analogs |

| Quantified Difference | Enables stable 10-30 mg/kg systemic dosing |

| Conditions | Preclinical formulation and systemic injection (i.p./i.v.) |

Guaranteed compatibility with standard in vivo lipid and polymer vehicles drastically reduces formulation troubleshooting and ensures reproducible animal dosing.

Longitudinal Cardiovascular and Hypertension Modeling

Due to its ~12-hour in vivo half-life and lack of hERG toxicity, SKA-31 is the optimal procurement choice for whole-animal studies evaluating endothelium-derived hyperpolarizing factor (EDHF)-mediated vasodilation and sustained blood pressure reduction in hypertensive models [1].

High-Fidelity Patch-Clamp Electrophysiology

In cellular assays where vehicle toxicity must be minimized, SKA-31's 260 nM EC50 for KCa3.1 allows researchers to use drastically lower concentrations than 1-EBIO, preserving cell viability and ensuring precise ion channel characterization[2].

Neurovascular and Excitable Cell Assays

Because SKA-31 avoids the NaV channel blockade seen with riluzole, it is the preferred activator for studying KCa-dependent mechanisms in neurons, smooth muscle, and other excitable tissues without suppressing intrinsic action potentials [2].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

2: Bondarenko AI, Panasiuk O, Okhai I, Montecucco F, Brandt KJ, Mach F. Ca(2+)-dependent potassium channels and cannabinoid signaling in the endothelium of apolipoprotein E knockout mice before plaque formation. J Mol Cell Cardiol. 2018 Feb;115:54-63. doi: 10.1016/j.yjmcc.2018.01.002. Epub 2018 Jan 3. PubMed PMID: 29305938.

3: Pillozzi S, D'Amico M, Bartoli G, Gasparoli L, Petroni G, Crociani O, Marzo T, Guerriero A, Messori L, Severi M, Udisti R, Wulff H, Chandy KG, Becchetti A, Arcangeli A. The combined activation of K(Ca)3.1 and inhibition of K(v)11.1/hERG1 currents contribute to overcome Cisplatin resistance in colorectal cancer cells. Br J Cancer. 2018 Jan;118(2):200-212. doi: 10.1038/bjc.2017.392. Epub 2017 Nov 21. PubMed PMID: 29161243; PubMed Central PMCID: PMC5785745.

4: Lee H, Koh BH, Peri LE, Corrigan RD, Lee HT, George NE, Bhetwal BP, Xie Y, Perrino BA, Chai TC, Sanders KM, Koh SD. Premature contractions of the bladder are suppressed by interactions between TRPV4 and SK3 channels in murine detrusor PDGFRα(+) cells. Sci Rep. 2017 Sep 25;7(1):12245. doi: 10.1038/s41598-017-12561-7. PubMed PMID: 28947806; PubMed Central PMCID: PMC5613012.

5: Brown BM, Shim H, Wulff H. Are there superagonists for calcium-activated potassium channels? Channels (Austin). 2017 Nov 2;11(6):504-506. doi: 10.1080/19336950.2017.1376971. Epub 2017 Oct 5. PubMed PMID: 28876978; PubMed Central PMCID: PMC5786189.

6: Brown BM, Shim H, Zhang M, Yarov-Yarovoy V, Wulff H. Structural Determinants for the Selectivity of the Positive KCa3.1 Gating Modulator 5-Methylnaphtho[2,1-d]oxazol-2-amine (SKA-121). Mol Pharmacol. 2017 Oct;92(4):469-480. doi: 10.1124/mol.117.109421. Epub 2017 Jul 31. PubMed PMID: 28760780; PubMed Central PMCID: PMC5588545.

7: Oliván-Viguera A, Lozano-Gerona J, López de Frutos L, Cebolla JJ, Irún P, Abarca-Lachen E, García-Malinis AJ, García-Otín ÁL, Gilaberte Y, Giraldo P, Köhler R. Inhibition of Intermediate-Conductance Calcium-Activated K Channel (KCa3.1) and Fibroblast Mitogenesis by α-Linolenic Acid and Alterations of Channel Expression in the Lysosomal Storage Disorders, Fabry Disease, and Niemann Pick C. Front Physiol. 2017 Jan 31;8:39. doi: 10.3389/fphys.2017.00039. eCollection 2017. PubMed PMID: 28197106; PubMed Central PMCID: PMC5281581.

8: Bondarenko AI, Montecucco F, Panasiuk O, Sagach V, Sidoryak N, Brandt KJ, Mach F. GPR55 agonist lysophosphatidylinositol and lysophosphatidylcholine inhibit endothelial cell hyperpolarization via GPR-independent suppression of Na(+)-Ca(2+) exchanger and endoplasmic reticulum Ca(2+) refilling. Vascul Pharmacol. 2017 Feb;89:39-48. doi: 10.1016/j.vph.2017.01.002. Epub 2017 Jan 5. PubMed PMID: 28064014.

9: Wang LP, Fan SJ, Li SM, Wang XJ, Gao JL, Yang XH. Protective role of ACE2-Ang-(1-7)-Mas in myocardial fibrosis by downregulating K(Ca)3.1 channel via ERK1/2 pathway. Pflugers Arch. 2016 Nov;468(11-12):2041-2051. Epub 2016 Sep 3. PubMed PMID: 27592222.

10: Mishra RC, Mitchell JR, Gibbons-Kroeker C, Wulff H, Belenkie I, Tyberg JV, Braun AP. A pharmacologic activator of endothelial KCa channels increases systemic conductance and reduces arterial pressure in an anesthetized pig model. Vascul Pharmacol. 2016 Apr;79:24-31. doi: 10.1016/j.vph.2015.07.016. Epub 2015 Aug 1. PubMed PMID: 26239885; PubMed Central PMCID: PMC5710011.

11: Christophersen P, Wulff H. Pharmacological gating modulation of small- and intermediate-conductance Ca(2+)-activated K(+) channels (KCa2.x and KCa3.1). Channels (Austin). 2015;9(6):336-43. doi: 10.1080/19336950.2015.1071748. Epub 2015 Jul 28. Review. PubMed PMID: 26217968; PubMed Central PMCID: PMC4850045.

12: Kong BW, Vanhoutte PM, Man RY, Leung SW. 17β-estradiol potentiates endothelium-dependent nitric oxide- and hyperpolarization-mediated relaxations in blood vessels of male but not female apolipoprotein-E deficient mice. Vascul Pharmacol. 2015 Aug;71:166-73. doi: 10.1016/j.vph.2015.02.009. Epub 2015 Apr 11. PubMed PMID: 25869512.

13: Mishra RC, Wulff H, Hill MA, Braun AP. Inhibition of Myogenic Tone in Rat Cremaster and Cerebral Arteries by SKA-31, an Activator of Endothelial KCa2.3 and KCa3.1 Channels. J Cardiovasc Pharmacol. 2015 Jul;66(1):118-27. doi: 10.1097/FJC.0000000000000252. PubMed PMID: 25815673; PubMed Central PMCID: PMC4500737.

14: Cao Z, Zou X, Cui Y, Hulsizer S, Lein PJ, Wulff H, Pessah IN. Rapid throughput analysis demonstrates that chemicals with distinct seizurogenic mechanisms differentially alter Ca2+ dynamics in networks formed by hippocampal neurons in culture. Mol Pharmacol. 2015 Apr;87(4):595-605. doi: 10.1124/mol.114.096701. Epub 2015 Jan 12. PubMed PMID: 25583085; PubMed Central PMCID: PMC4366799.

15: Oliván-Viguera A, Valero MS, Coleman N, Brown BM, Laría C, Murillo MD, Gálvez JA, Díaz-de-Villegas MD, Wulff H, Badorrey R, Köhler R. A novel pan-negative-gating modulator of KCa2/3 channels, fluoro-di-benzoate, RA-2, inhibits endothelium-derived hyperpolarization-type relaxation in coronary artery and produces bradycardia in vivo. Mol Pharmacol. 2015 Feb;87(2):338-48. doi: 10.1124/mol.114.095745. Epub 2014 Dec 2. PubMed PMID: 25468883; PubMed Central PMCID: PMC4293453.

16: Chaston DJ, Haddock RE, Howitt L, Morton SK, Brown RD, Matthaei KI, Hill CE. Perturbation of chemical coupling by an endothelial Cx40 mutant attenuates endothelium-dependent vasodilation by KCa channels and elevates blood pressure in mice. Pflugers Arch. 2015 Sep;467(9):1997-2009. doi: 10.1007/s00424-014-1640-x. Epub 2014 Nov 5. PubMed PMID: 25369777.

17: Coleman N, Brown BM, Oliván-Viguera A, Singh V, Olmstead MM, Valero MS, Köhler R, Wulff H. New positive Ca2+-activated K+ channel gating modulators with selectivity for KCa3.1. Mol Pharmacol. 2014 Sep;86(3):342-57. doi: 10.1124/mol.114.093286. Epub 2014 Jun 23. PubMed PMID: 24958817; PubMed Central PMCID: PMC4152908.

18: Waeckel L, Bertin F, Clavreul N, Damery T, Köhler R, Paysant J, Sansilvestri-Morel P, Simonet S, Vayssettes-Courchay C, Wulff H, Verbeuren TJ, Félétou M. Preserved regulation of renal perfusion pressure by small and intermediate conductance KCa channels in hypertensive mice with or without renal failure. Pflugers Arch. 2015 Apr;467(4):817-31. doi: 10.1007/s00424-014-1542-y. Epub 2014 Jun 7. PubMed PMID: 24903240.

19: Mishra RC, Wulff H, Cole WC, Braun AP. A pharmacologic activator of endothelial KCa channels enhances coronary flow in the hearts of type 2 diabetic rats. J Mol Cell Cardiol. 2014 Jul;72:364-73. doi: 10.1016/j.yjmcc.2014.04.013. Epub 2014 Apr 29. PubMed PMID: 24787473.

20: Jenkins DP, Yu W, Brown BM, Løjkner LD, Wulff H. Development of a QPatch automated electrophysiology assay for identifying KCa3.1 inhibitors and activators. Assay Drug Dev Technol. 2013 Nov-Dec;11(9-10):551-60. doi: 10.1089/adt.2013.543. PubMed PMID: 24351043; PubMed Central PMCID: PMC3870577.